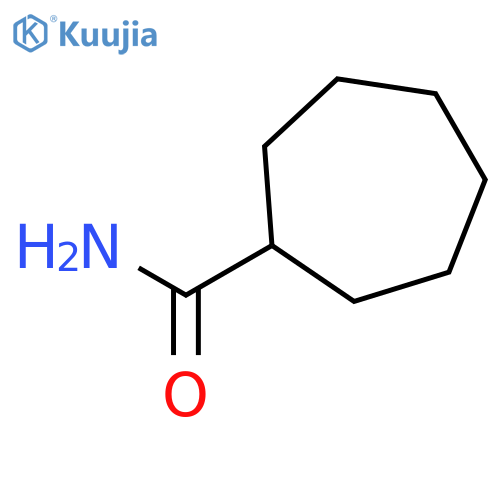Cas no 1459-39-8 (Cycloheptanecarboxamide)

Cycloheptanecarboxamide structure
商品名:Cycloheptanecarboxamide
Cycloheptanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cycloheptanecarboxamide
- Cycloheptylcarboxamide
- AK173577
- MFCD16808567
- CS-0149958
- A884563
- TS-01843
- AKOS011881793
- C72770
- DTXSID50163174
- 1459-39-8
- EN300-6735327
- BAA45939
- SCHEMBL215922
- DB-157163
-
- MDL: MFCD16808567
- インチ: 1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
- InChIKey: QJVFPOMUIKCQED-UHFFFAOYSA-N
- ほほえんだ: O=C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 141.11545
- どういたいしつりょう: 141.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 295.2±7.0°C at 760 mmHg
- フラッシュポイント: No data available
- 屈折率: 1.478
- PSA: 43.09
- じょうきあつ: No data available
Cycloheptanecarboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Cycloheptanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR957220-1g |
Cycloheptanecarboxamide |
1459-39-8 | 99% | 1g |
£94.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C840807-50mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 50mg |
¥206.10 | 2022-09-02 | |
| abcr | AB442899-250 mg |
Cycloheptanecarboxamide; . |
1459-39-8 | 250MG |
€132.50 | 2023-03-31 | ||
| eNovation Chemicals LLC | D958874-1g |
cycloheptanecarboxamide |
1459-39-8 | 97% | 1g |
$215 | 2023-09-04 | |
| Enamine | EN300-6735327-0.25g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 0.25g |
$88.0 | 2023-05-30 | |
| Enamine | EN300-6735327-1.0g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 1g |
$241.0 | 2023-05-30 | |
| Enamine | EN300-6735327-2.5g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 2.5g |
$474.0 | 2023-05-30 | |
| Enamine | EN300-6735327-0.1g |
cycloheptanecarboxamide |
1459-39-8 | 95% | 0.1g |
$62.0 | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220598-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
¥397 | 2023-04-15 | |
| A2B Chem LLC | AF10702-250mg |
Cycloheptanecarboxamide |
1459-39-8 | 97% | 250mg |
$106.00 | 2024-04-20 |
Cycloheptanecarboxamide 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1459-39-8 (Cycloheptanecarboxamide) 関連製品
- 2430-27-5(Valpromide)
- 1759-55-3(2,2-Dimethylcyclopropanecarboxamide)
- 1503-98-6(Cyclobutanecarboxamide)
- 5511-18-2(1-Adamantanecarboxamide)
- 1119-29-5(Pentanamide, 4-methyl-)
- 4171-13-5(Valnoctamide)
- 1122-56-1(Cyclohexanecarboxamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1459-39-8)Cycloheptanecarboxamide

清らかである:99%
はかる:1g
価格 ($):246.0